molecular formula C11H14O3 B1583829 4-Ethyl-2,5-dimethoxybenzaldehyde CAS No. 50505-61-8

4-Ethyl-2,5-dimethoxybenzaldehyde

Cat. No.: B1583829
CAS No.: 50505-61-8
M. Wt: 194.23 g/mol
InChI Key: IYHCILMQGOZLJN-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and an ethyl group attached to the benzene ring. This compound is known for its unique structural features and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-2,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with ethyl chloroformate, followed by oxidation of the resulting intermediate . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and ethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-2,5-dimethoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5-dimethoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2,5-dimethoxybenzaldehyde is unique due to the presence of both methoxy and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

Properties

IUPAC Name

4-ethyl-2,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-8-5-11(14-3)9(7-12)6-10(8)13-2/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHCILMQGOZLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345727
Record name 2,5-Dimethoxy-4-ethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50505-61-8
Record name 2,5-Dimethoxy-4-ethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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